N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide, commonly known as FUBIMINA, is a research chemical that belongs to the class of synthetic opioids. It was first synthesized in 2012 by a team of Japanese researchers led by Yukihiro Goda. FUBIMINA is an agonist at the μ-opioid receptor and has been found to possess potent analgesic properties.
Scientific Research Applications
Selective Inhibition in Cancer Therapy : Compounds with fluorophenyl and methoxy groups have been identified as potent and selective inhibitors of the Met kinase superfamily, a target for cancer therapy. For instance, one study details the discovery of a molecule with these functional groups showing tumor stasis in a human gastric carcinoma model, suggesting its potential in targeted cancer treatment (Schroeder et al., 2009).
Antimicrobial Agents : Novel series of compounds with structural similarities, particularly involving fluorophenyl and methoxy groups, have been synthesized and shown to possess significant antimicrobial activity against bacterial and fungal organisms, suggesting their potential use in developing new antimicrobial agents (Kumar et al., 2019).
Fluorophore Development : Compounds with methoxy and fluorine groups have been utilized in creating stable fluorophores. These compounds exhibit strong fluorescence across a wide pH range, making them valuable for biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).
Organic Solar Cell Material : Organometallic compounds with fluorophenyl and methoxy groups have been synthesized and investigated for use in dye-sensitized solar cells, indicating their potential in the field of renewable energy (Anizaim et al., 2020).
properties
IUPAC Name |
N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10(2)8-17-14(19)15(20)18-9-13(21-3)11-5-4-6-12(16)7-11/h4-7,10,13H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDYROUHOSOMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC(=CC=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.